Product packaging for Benzene, (1-methoxyethenyl)-(Cat. No.:CAS No. 4747-13-1)

Benzene, (1-methoxyethenyl)-

Cat. No.: B8766291
CAS No.: 4747-13-1
M. Wt: 134.17 g/mol
InChI Key: SIZDIMDMQQFWLM-UHFFFAOYSA-N
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Description

Benzene, (1-methoxyethenyl)-, also known as α-methoxystyrene (CAS 4747-13-1), is a valuable organic compound with the molecular formula C9H10O and a molecular weight of 134.17 g/mol . This compound serves as a crucial building block in modern organic chemistry and materials science research, primarily due to its reactive ethenyl group and the electron-donating methoxy substituent attached to a benzene ring . Its primary research value lies in its role as a monomer in the development of controlled or "living" cationic polymerization techniques . These methods, which can be initiated by Lewis acids or even visible light, allow for the synthesis of polymers with well-defined architectures, predictable molecular weights, and narrow molecular weight distributions . The resulting polymers are investigated for potential applications in advanced photoelectronic materials and biomaterials . Beyond polymerization, this compound acts as a key intermediate in the synthesis of more complex organic molecules. It can participate in cycloaddition reactions, functioning as a dienophile, and serves as a substrate for studying various reaction mechanisms, including electrophilic additions . Furthermore, its structure makes it a potential precursor in pharmaceutical and agrochemical research . This product is strictly intended for research purposes and is not designed for human therapeutic or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O B8766291 Benzene, (1-methoxyethenyl)- CAS No. 4747-13-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4747-13-1

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

1-methoxyethenylbenzene

InChI

InChI=1S/C9H10O/c1-8(10-2)9-6-4-3-5-7-9/h3-7H,1H2,2H3

InChI Key

SIZDIMDMQQFWLM-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Methoxystyrene Derivatives

Strategies for the Formation of the Ethenyl Moiety

The creation of the C=C double bond of the ethenyl group is a critical step in the synthesis of methoxystyrenes. Key methods include the Wittig reaction, elimination reactions, and sequences involving catalytic hydrogenation followed by elimination.

In the context of methoxystyrene synthesis, a common precursor is a substituted benzaldehyde (B42025). For example, p-methoxystyrene has been prepared via the Wittig reaction of p-tert-butoxycarbonyloxy benzaldehyde with methyl bromide triphenylphosphine (B44618). google.com Another patented method describes preparing p-methoxystyrene from p-methoxy benzyl (B1604629) alcohol, which reacts with triphenylphosphine, formaldehyde, and hydrobromic acid. google.com

A specific example for a ring-substituted derivative is the synthesis of 1,2-Dichloro-3-(2-methoxyethenyl)benzene. This compound was prepared by reacting 2,3-dichlorobenzaldehyde (B127699) with a Wittig reagent generated from methyl(triphenylphosphoranylidene)acetate and n-butyllithium in tetrahydrofuran (B95107) (THF). prepchem.com The reaction yielded the target compound as an oil. prepchem.com

A less common but effective variation is the arsine-mediated Wittig reaction. This approach uses triphenylarsine (B46628) to mediate the condensation of an alkyl halide with an aldehyde. nih.gov This method has been shown to produce olefins in high yields with short reaction times under mild conditions. nih.gov

Table 1: Examples of Wittig Reaction in Methoxystyrene Synthesis

Starting Carbonyl Wittig Reagent Precursor Product Reference
2,3-Dichlorobenzaldehyde Methyl(triphenylphosphoranylidene)acetate 1,2-Dichloro-3-(2-methoxyethenyl)benzene prepchem.com
p-Methoxy benzyl alcohol Triphenylphosphine/Formaldehyde p-Methoxystyrene google.com

Elimination reactions provide an alternative route to the ethenyl moiety, typically starting from an alcohol or a halide. A one-pot synthesis of 4-methoxystyrene (B147599) derivatives has been developed starting from 4-allylanisole. uta.edu The process involves the bromination of 4-allylanisole, followed by an elimination reaction using the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to create the double bond. uta.edu

Another pathway involves the dehydration of an alcohol. For instance, p-methoxyacetophenone can be reduced to 1-(4-methoxyphenyl)ethanol (B1200191) using potassium borohydride. google.com This alcohol is then subjected to an elimination reaction to yield p-methoxystyrene. google.com The process involves esterification with potassium bisulfate in cyclohexane, followed by elimination to form the final product. google.com

A refined two-step method combines catalytic hydrogenation with an elimination reaction. This strategy begins with the hydrogenation of methoxyacetophenone in an organic solvent. google.com The reaction is carried out under a hydrogen atmosphere using a catalyst, such as a Raney type catalyst or a transition metal supported catalyst, to produce 1-(4-methoxyphenyl)ethanol. google.com

In the second step, the resulting 1-(4-methoxyphenyl)ethanol undergoes a catalyzed elimination reaction in an organic solvent to afford p-methoxystyrene. google.com This sequential approach provides a controlled pathway to the desired alkene. google.com

Table 2: Hydrogenation-Elimination Synthesis of p-Methoxystyrene

Step Reactant Reagents/Catalyst Product Reference
1. Hydrogenation Methoxyacetophenone H₂, Raney type or transition metal catalyst 1-(4-Methoxyphenyl)ethanol google.com

Synthesis of Substituted Methoxystyrenes

The synthesis of methoxystyrene derivatives with various substituents on the benzene (B151609) ring or the ethenyl group allows for the fine-tuning of the molecule's properties.

Ring-substituted methoxystyrenes are commonly prepared from the corresponding substituted benzaldehydes using methods like the Wittig reaction. As previously mentioned, 1,2-dichloro-3-(2-methoxyethenyl)benzene was synthesized from 2,3-dichlorobenzaldehyde. prepchem.com This highlights the utility of the Wittig reaction in accommodating various substitution patterns on the aromatic ring.

Another approach involves modifying a readily available substituted benzene derivative. The synthesis of 4-methoxystyrene derivatives from 4-allylanisole is an example where the starting material already contains the methoxy-substituted phenyl group. uta.edu The reaction sequence of bromination followed by elimination and substitution allows for the introduction of diversity at the ethenyl moiety while retaining the ring substitution. uta.edu

Furthermore, methoxy-substituted precursors for more complex structures can be synthesized. For example, precursors for methoxy-substituted [2.2.2.2]paracyclophanetetraenes are made from 1,4-dimethoxybenzene. researchgate.net The process involves bromomethylation of 1,4-dimethoxybenzene, followed by reaction with triphenylphosphine to create the necessary phosphonium (B103445) salt for a subsequent Wittig cyclisation reaction. researchgate.net

The stereochemical outcome of alkene synthesis is a crucial aspect, determining whether the E (trans) or Z (cis) isomer is formed. In the Wittig reaction, the stereoselectivity is highly dependent on the nature of the ylide. libretexts.org Unstabilized ylides typically lead to the Z-alkene, while stabilized ylides, where the negative charge on the carbon is delocalized by an electron-withdrawing group, tend to produce the E-alkene. libretexts.org The Schlosser modification of the Wittig reaction can also be employed to favor the E-alkene when using unstabilized ylides. libretexts.org

For analogues such as α,β–unsaturated nitriles, which can be synthesized via phosphine-mediated Wittig reactions, achieving high stereoselectivity can be challenging, often resulting in mixtures of (E) and (Z) isomers. nih.gov However, alternative methods, such as the arsine-mediated Wittig reaction, have shown promise in providing good stereoselectivity in some cases. nih.gov The development of stereoselective methods is critical for applications where a single, pure isomer is required.

Reaction Mechanisms and Kinetics in Methoxystyrene Chemistry

Protonation and Hydration Reaction Mechanisms

The study of Benzene (B151609), (1-methoxyethenyl)-, also known as α-methoxystyrene, provides significant insight into the fundamental principles of reaction mechanisms, particularly in acid-catalyzed environments. The vinyl ether moiety, being electron-rich, is highly susceptible to electrophilic attack, making its protonation and subsequent reactions a focal point of mechanistic investigation.

Elucidation of Acid-Catalyzed Hydration Processes

The process is initiated by the protonation of the alkene's pi bond, which acts as a nucleophile, attacking an acid catalyst, typically a hydronium ion (H₃O⁺), present in the aqueous solution. youtube.com This initial step is the slowest and therefore the rate-determining step of the reaction. masterorganicchemistry.com Protonation occurs at the less substituted, terminal carbon of the vinyl group. This regioselectivity is dictated by the formation of the most stable carbocation intermediate on the more substituted carbon. masterorganicchemistry.comlibretexts.org

Following the formation of the carbocation, a water molecule from the solvent acts as a nucleophile and attacks the electrophilic carbocation. leah4sci.com This results in the formation of a protonated alcohol, specifically an oxonium ion intermediate. youtube.com In the final step, a weak base, typically another water molecule, deprotonates the oxonium ion. youtube.comlibretexts.org This regenerates the acid catalyst, making the process catalytic, and yields the final alcohol product. libretexts.org

Table 1: Step-wise Mechanism of Acid-Catalyzed Hydration

Step Description Reactants Intermediate/Product
1 (Slow) Protonation of the alkene double bond by an acid catalyst (H₃O⁺). Benzene, (1-methoxyethenyl)- + H₃O⁺ α-methyl-α-methoxybenzyl carbocation + H₂O
2 (Fast) Nucleophilic attack by a water molecule on the carbocation. Carbocation + H₂O Oxonium ion

| 3 (Fast) | Deprotonation of the oxonium ion by a water molecule. | Oxonium ion + H₂O | Final Alcohol Product + H₃O⁺ |

Investigation of Carbocation Intermediate Formation and Stability

The central intermediate in the acid-catalyzed hydration of Benzene, (1-methoxyethenyl)- is the α-methyl-α-methoxybenzyl carbocation. The formation and stability of this species are crucial determinants of the reaction's rate and regioselectivity. libretexts.orgpressbooks.pub This intermediate is generated in the rate-determining first step of the reaction mechanism. msu.edumsu.edu

The stability of this particular carbocation is significantly enhanced by two key structural features:

Resonance with the Phenyl Group: The positive charge on the benzylic carbon can be delocalized into the aromatic ring through resonance, spreading the charge over multiple atoms and thus stabilizing the intermediate. msu.edulibretexts.org

Due to this high degree of resonance stabilization, the carbocation intermediate formed from Benzene, (1-methoxyethenyl)- is not susceptible to the rearrangements that are often observed with less stable carbocations. msu.edu The thermodynamic barrier to the formation of this carbocation is a key parameter in understanding the reaction kinetics and increases as the electron-withdrawing character of substituents on the phenyl ring increases. researchgate.net

Analysis of Kinetic Isotope Effects (KIEs) in Proton Transfer Reactions

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating the mechanism of a reaction, particularly for identifying whether a bond to an isotopically substituted atom is broken in the rate-determining step. researchgate.net In the context of the protonation of Benzene, (1-methoxyethenyl)-, analyzing the KIE (the ratio of the rate constant for the hydrogen-containing reactant, kH, to that of the deuterium-containing reactant, kD) provides insight into the transition state of the proton transfer. nih.gov

A primary KIE greater than 1 is typically observed when a C-H bond is cleaved in the rate-limiting step, as is the case in many proton transfer reactions. researchgate.net The magnitude of the KIE can be influenced by several factors, including the linearity of the proton transfer in the transition state and the occurrence of quantum mechanical tunneling. nih.gov For instance, small variations in the distance between the proton donor and acceptor can significantly affect the reaction rate and the observed KIE. nih.gov While some computational studies on related systems have estimated KIE values (kH/kD) around 1.35, experimentally measured values in other proton-transfer reactions have been found to be as high as 5.2 ± 0.6, indicating a wide possible range depending on the specific reaction conditions and substrates. chemrxiv.org

Application of Marcus Theory to Protonation Kinetics

Marcus theory, originally developed to explain electron transfer reactions, can be adapted to describe the rates of proton transfer reactions. wikipedia.org It provides a framework for understanding the relationship between the reaction's free energy (ΔG°) and its activation energy, factoring in an "intrinsic barrier" (λ). The intrinsic barrier is the activation energy the reaction would have if the free energy change were zero. wikipedia.org

This theory has been successfully applied to the protonation of ring-substituted α-methoxystyrenes. researchgate.net For this series of reactions, rate and equilibrium constants for protonation by various carboxylic acids were determined. The findings show that the thermodynamic barrier to carbocation formation increases significantly with more electron-withdrawing substituents on the phenyl ring. researchgate.net

Key parameters from this analysis include the Brønsted coefficients (α and β), which measure the sensitivity of the reaction rate to changes in the acidity of the proton donor and basicity of the proton acceptor, respectively. For the protonation of α-methoxystyrenes by carboxylic acids, the Brønsted coefficient α was found to increase from 0.67 to 0.77 as the carbocation stability decreased. researchgate.net The change in these coefficients with respect to the reaction's driving force was used to calculate a Marcus intrinsic reaction barrier (λ) of 11 kcal/mol, which is close to the barrier for a thermoneutral proton transfer in this system. researchgate.net

Table 2: Marcus Theory Parameters for Protonation of α-Methoxystyrenes

Parameter Description Value/Range
Brønsted α Sensitivity of rate to acid strength 0.67 - 0.77
Brønsted β Sensitivity of rate to base strength 0.63 - 0.69
∂α/∂ΔG° Change in α with driving force 0.011
λ (Intrinsic Barrier) Calculated Marcus intrinsic barrier 11 kcal/mol

Data sourced from studies on ring-substituted α-methoxystyrenes. researchgate.net

Radical and Radical Cation Pathways

Mechanisms of Single-Electron Transfer (SET) Reactions

Beyond the classical two-electron polar mechanisms, reactions involving Benzene, (1-methoxyethenyl)- can also proceed through radical and radical cation pathways initiated by a single-electron transfer (SET). In an SET mechanism, the reaction begins with the transfer of a single electron from an electron donor to an electron acceptor. researchgate.net Given the electron-rich nature of the vinyl ether double bond, Benzene, (1-methoxyethenyl)- can act as an effective electron donor in the presence of a suitable acceptor.

The initial SET step results in the formation of a radical cation of the methoxystyrene and a radical anion of the acceptor, forming a radical ion pair. researchgate.net The subsequent steps of the reaction then proceed from this radical ion pair intermediate. The viability of an SET pathway can often be assessed by correlating the reaction rate constants with the free energy of electron transfer. researchgate.net Good correlations with the reduction potentials of the reactants can provide strong evidence for an SET mechanism being operative. researchgate.net This pathway represents a distinct mechanistic alternative to direct electrophilic addition for the functionalization of Benzene, (1-methoxyethenyl)-.

Studies of Photoinduced Radical Processes

The study of photoinduced radical processes in α-methoxystyrene chemistry often involves the generation of radical cations. These reactive intermediates can be formed through various methods, including direct two-photon ionization or by reaction with strong oxidants generated by laser UV photolysis or pulse radiolysis. rsc.org For instance, in aqueous or alcoholic solutions, radical cations of styrenes can be generated through reactions with oxidants like SO₄˙⁻ and Tl²⁺. rsc.org While the radical cations of many styrene (B11656) derivatives decay rapidly, those of 4-methoxystyrene (B147599) have been observed directly in the nanosecond to millisecond range, indicating a greater stability that allows for further study. rsc.org

Visible light has also been employed to control the living cationic polymerization of p-methoxystyrene. chemrxiv.orgresearchgate.netresearchgate.netnih.gov This process can be initiated by a photocatalytic system, for example, using a combination of a photocatalyst like tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate (B81430) and a phosphate (B84403) chain transfer agent (CTA). researchgate.netnih.gov The mechanism involves the photo-excited catalyst oxidizing the CTA to a radical cation. chemrxiv.org This system demonstrates excellent control over the polymerization, which can be switched "on" and "off" with light. researchgate.netresearchgate.net The proposed mechanism for this photo-controlled living polymerization involves photo-induced initiation, propagation, and the formation of an adduct, followed by visible light-mediated activation and deactivation cycles. nih.gov

Pathways for Dimerization and Cycloaddition via Radical Intermediates

Radical cations of α-methoxystyrene are key intermediates in dimerization and cycloaddition reactions. In non-polar solvents like cyclohexane, monomer radical cations (M˙⁺) are formed and can decay through an ion-molecule reaction with the parent styrene. rsc.org This dimerization process, which occurs with a rate constant (k) of approximately 0.6–1.0 × 10¹⁰ dm³ mol⁻¹ s⁻¹, leads to the formation of head-to-head connected distonic dimer radical cations. rsc.org At higher concentrations, a trimerization can occur, initiating cationic polymerization. rsc.org

Radical cation-induced cycloadditions represent a significant pathway for forming cyclic structures. researchgate.net These reactions, which can be initiated photochemically, chemically, or electrochemically, often exhibit high rates and selectivity. scripps.edunih.gov For example, visible light photocatalysis using ruthenium(II) polypyridyl complexes can efficiently promote the radical cation Diels–Alder cycloaddition of electron-rich dienophiles. nih.gov The mechanism involves the photoexcited catalyst oxidizing the alkene to its radical cation, which then undergoes cycloaddition. nih.gov

[2+2] cycloadditions of styrenes can also proceed through radical intermediates to form cyclobutanes. nih.gov These reactions can be intermolecular or intramolecular and are often facilitated by organophotocatalysts under visible light. nih.gov The solid-state [2+2] photodimerization of certain diarylpolyenes, which are structurally related to methoxystyrene, highlights the importance of molecular prealignment in crystals for efficient and selective reactions. nih.gov

Reaction TypeIntermediateKey FeaturesRate Constant (Dimerization)
DimerizationMonomer Radical Cation (M˙⁺)Head-to-head linkage; leads to distonic dimer radical cations.0.6–1.0 × 10¹⁰ dm³ mol⁻¹ s⁻¹ rsc.org
CycloadditionRadical CationHigh rates and selectivity; can be [4+2] or [2+2].N/A

Condensation Reactions of α-Methoxystyrene

α-Methoxystyrene participates in a distinctive condensation reaction characterized by the elimination of methane. acs.org In this reaction, α-methoxystyrene condenses with various hydrocarbons, such as toluene (B28343), mesitylene, and ethylbenzene, when heated. The product is a phenacyl derivative of the hydrocarbon reactant. acs.org For instance, the reaction with toluene yields β-phenylpropiophenone. acs.org

The yield of this condensation is significantly influenced by the reactant concentrations. Increasing the proportion of the hydrocarbon reactant favors the condensation over a competing rearrangement reaction. acs.org When equimolecular amounts of α-methoxystyrene and toluene are heated, the condensation yield is only 8%; however, increasing the toluene amount eighty-fold raises the yield to 35%. acs.org

ReactantProductYield
Tolueneβ-Phenylpropiophenone8% (equimolar), 35% (80x excess toluene) acs.org
MesityleneM-(α-mesityl)-acetophenoneN/A
EthylbenzeneN/AN/A
DiphenylmethaneN/AN/A

Oxidative Transformations of Methoxystyrene Derivatives

Homogeneous Catalytic Oxidation Mechanisms

The oxidation of methoxystyrene derivatives can be achieved using homogeneous catalytic systems. One such system employs Keggin-type polyoxotungstates with transition metals (e.g., Mn, Fe, Co) as catalysts and hydrogen peroxide as the oxidant under mild conditions. ua.ptresearchgate.netrsc.org In the oxidation of p-methoxystyrene catalyzed by [BW₁₁Mn(H₂O)O₃₉]ⁿ⁻, the primary product is p-methoxyphenol, which is an exception to the typical oxidative cleavage of the vinyl double bond seen with other styrene derivatives. ua.ptresearchgate.net Catalysts like [BW₁₁Mn] and [SiW₁₁Co] generally show high conversion rates for various styrenes, although p-methoxystyrene is noted as an exception where 100% conversion is not reached. ua.ptresearchgate.net

Another approach involves the use of methylrhenium trioxide (CH₃ReO₃) as a catalyst with hydrogen peroxide. researchgate.net The catalytically active species are mono- and bis-peroxide complexes of rhenium. In the case of β-methoxystyrene, the reaction leads to complete cleavage of the carbon-carbon double bond, yielding benzaldehyde (B42025), formaldehyde, and methanol, a result attributed to the strong electron-donating effect of the methoxy (B1213986) group. researchgate.net

Ruthenium complexes with salicylaldimine ligands have also been utilized for the selective oxidative scission of olefins. researchgate.net Optimization studies on the oxidation of 4-methoxystyrene have been conducted using these catalysts. researchgate.net Furthermore, non-metal-catalyzed epoxidation of aromatic olefins, including p-methoxystyrene, can be achieved using sodium hypochlorite (B82951) and a bromide salt, yielding the corresponding epoxide in high yields (70-93%). mdma.ch

Electrochemical Reaction Mechanisms

Electrochemical methods provide a pathway for initiating reactions of α-methoxystyrene. Anodic oxidation of olefins can generate electrophilic alkene radical cations, which can then participate in cycloaddition reactions. researchgate.net This catalyst-free method offers a green alternative for synthesizing cyclobutanes via [2+2] cycloaddition with other styrene derivatives. researchgate.net

The electrochemical oxidation of styrene has been studied as a means to produce valuable chemicals like benzaldehyde. nih.govrsc.org One approach utilizes a bifunctional anode, such as MnO₂/(Ru₀.₃Ti₀.₇)O₂/Ti, in an acidic medium. nih.gov The proposed mechanism involves the discrimination of the vinyl π electrons by the asymmetric electronic configuration of MnO₂, forming a "diradical." This intermediate then reacts with reactive oxygen species (ROS), generated simultaneously via water splitting, to form benzaldehyde. nih.govrsc.org This selective oxidation contrasts with reactions on other metal oxides that tend to produce benzoic acid. rsc.org

Polymerization Science of Methoxystyrene Monomers

Cationic Polymerization Studies of Benzene (B151609), (1-methoxyethenyl)-

The cationic polymerization of p-methoxystyrene, scientifically known as Benzene, (1-methoxyethenyl)-, has been a subject of extensive research, leading to significant advancements in controlled and living polymerization techniques. These studies have explored a variety of initiator systems, elucidated polymerization mechanisms, and enabled the synthesis of complex polymer architectures.

Development and Mechanistic Insight into Initiator Systems (e.g., Tin Halides, Lewis Acids)

The initiation of cationic polymerization of p-methoxystyrene is typically achieved using a combination of an initiator and a co-initiator, often a Lewis acid. pslc.ws Lewis acids such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) are commonly employed. pslc.ws These systems often require a proton donor (protogen) like water or a cation donor (cationogen) to generate the initiating carbocation. pslc.ws

Research has demonstrated that initiating systems composed of a hydrogen chloride (p-methoxystyrene) adduct coupled with a Lewis acid can induce controlled polymerization. For instance, ytterbium triflate [Yb(OTf)₃], a water-tolerant Lewis acid, has been successfully used to catalyze the cationic polymerization of p-methoxystyrene in both nonaqueous and aqueous media. cmu.edu In nonaqueous media like a mixture of dichloromethane (CH₂Cl₂) and tetrahydrofuran (B95107) (THF), the pMOS-HCl adduct/Yb(OTf)₃/DTBMP (2,6-di-tert-butyl-4-methylpyridine) system led to a quantitative polymerization. cmu.edu

Tin halides, such as tin tetrachloride (SnCl₄) and tin tetrabromide (SnBr₄), are also effective co-initiators. The p-methoxystyrene hydrochloride/SnBr₄ system has been utilized in living carbocationic polymerization studies. dntb.gov.ua A dual-catalyst system of EtAlCl₂ and SnCl₄ has been employed for the rapid and quantitative synthesis of well-defined star-shaped poly(p-methoxystyrene). acs.org

More recently, novel initiator systems have been developed. Tris(pentafluorophenyl)borane [B(C₆F₅)₃] has been shown to act as an effective Lewis acid for the controlled/living cationic polymerization of p-methoxystyrene. nih.gov Furthermore, tellurium-based organocatalysts have been discovered as water-tolerant Lewis acids for this purpose. acs.org The dicationic ditelluroxane structure, TeOTe-TfO, and the mononuclear telluronium cation, TeMe-TfO, have been investigated, with polymerization proceeding via the reversible activation of a carbon-hydroxy bond. acs.org Additionally, visible light-controlled living cationic polymerization has been achieved using a metal-free system comprising an organic photocatalyst, tris(2,4-dimethoxyphenyl)methylium tetrafluorobromide, and a phosphate (B84403) chain transfer agent. nih.govchemrxiv.org

Table 1: Examples of Initiator Systems for Cationic Polymerization of p-Methoxystyrene

Initiator/Co-initiator System Solvent(s) Key Features
pMOS-HCl adduct / Yb(OTf)₃ / DTBMP CH₂Cl₂/THF Controlled polymerization in nonaqueous media. cmu.edu
pMOS-HCl adduct / Yb(OTf)₃ Water First example of controlled cationic polymerization in aqueous media. cmu.edu
IBEA / EtAlCl₂ / SnCl₄ CH₂Cl₂ Ultrafast synthesis of star-shaped polymers. acs.org
pMOS·H₂O / TeMe-TfO Not specified Living polymerization with a water-tolerant organocatalyst. acs.org

Characterization of Living Polymerization Phenomena

Living cationic polymerization of p-methoxystyrene is characterized by the absence of irreversible chain termination and chain transfer reactions, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (MWDs). This control is evidenced by a linear increase in the number-average molecular weight (Mₙ) with monomer conversion. cmu.educmu.edu

For example, in the polymerization of p-methoxystyrene with the isobutyl vinyl ether-HCl adduct/ZnCl₂ initiating system, Mₙ increased in direct proportion to monomer conversion, and the MWD remained narrow. cmu.edu This living nature was further confirmed by sequential monomer addition experiments, where the polymer chains continued to grow, leading to a further increase in molecular weight while maintaining a narrow MWD. cmu.edu

Similarly, the polymerization initiated by the pMOS-HCl adduct and Yb(OTf)₃ in both aqueous and nonaqueous media exhibited characteristics of a long-lived polymerization. cmu.edu In aqueous suspension, the Mₙ of the resulting poly(p-methoxystyrene) increased with monomer conversion, and the MWDs were unimodal and relatively narrow (Mₙ/Mₙ ~ 1.4). cmu.edu

The development of visible light-controlled systems has provided excellent temporal control over the polymerization. Using a tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate (B81430) photocatalyst, the polymerization of p-methoxystyrene showed clear living characteristics, including predictable molar mass and narrow dispersity (Đ ≈ 1.25). nih.govchemrxiv.org This system demonstrated remarkable "on-off" photo-switchability, with polymerization ceasing in the dark for extended periods (>36h) and resuming upon re-exposure to light. nih.govchemrxiv.org

Identification and Role of Active Centers

In cationic polymerization, the active centers are the growing carbocationic species at the end of the polymer chain. The stability and reactivity of these carbocations are crucial for controlling the polymerization process. In the polymerization of p-methoxystyrene, the active species are in equilibrium between active and dormant states. cmu.edu This equilibrium lowers the concentration of the active ionic species, which helps to suppress undesirable side reactions like chain transfer. cmu.edu

Studies have indicated the involvement of dissociated or free ionic growing species, particularly in polar solvents. cmu.edu The polymerization rate of p-methoxystyrene increases with solvent polarity, which is attributed to an increased concentration of free ionic species. cmu.edu The addition of a common ion salt to the polymerization in polar media was found to retard the reaction, further supporting the role of dissociated ionic species in the propagation step. cmu.edu

In systems initiated by a Lewis acid and a protogen like water, the active center is formed through the interaction of these components. For instance, with B(C₆F₅)₃ and water, an active center of H⁺ ⁻HOB(C₆F₅)₃·Et₂O can be formed. rsc.org The mechanism of aqueous cationic polymerization of related monomers like p-methylstyrene suggests that the initiator and co-initiator form active centers at the water-oil interface in suspension and emulsion systems. rsc.org While a direct study on p-methoxystyrene was not detailed, the principles are analogous.

Regioselectivity in Chain Initiation and Propagation Steps

Regioselectivity in the polymerization of vinyl monomers refers to the orientation of the monomer unit as it adds to the growing polymer chain. For styrenic monomers, this typically involves either 1,2-insertion or 2,1-insertion. Theoretical studies using density functional theory (DFT) have provided insights into the regioselectivity of p-methoxystyrene polymerization catalyzed by cationic α-diimine palladium complexes. mdpi.com

In the chain initiation step with a classical methyl-based α-diimine palladium complex, the 2,1-insertion of p-methoxystyrene is favored both thermodynamically and kinetically over the 1,2-insertion. mdpi.com However, the resulting η³-π-benzyl intermediate from the 2,1-insertion is very stable, creating a high energy barrier for further propagation and leading to only trace amounts of polymer. mdpi.com

In contrast, with a dibenzobarrelene-based α-diimine palladium complex, the energy barriers for both 1,2- and 2,1-insertions are similar. While continuous 2,1-insertions are impeded by high energy barriers, the product of the 1,2-insertion can readily proceed to the chain propagation stage. mdpi.com This leads to the production of a polymer with high 1,2-regioselectivity. mdpi.com These findings highlight that the regioselectivity is highly dependent on the structure of the catalyst. mdpi.com

Influence of Ancillary Ligands and Steric Hindrance on Polymerization Efficacy

The efficacy of cationic polymerization is significantly influenced by the ancillary ligands attached to the metal center of the catalyst and by steric hindrance around the active site. Ancillary ligands can modify the electronic and steric properties of the catalyst, thereby affecting its activity and selectivity. mdpi.commdpi.com

In the case of the α-diimine palladium complexes used for p-methoxystyrene polymerization, the nature of the ancillary ligand plays a crucial role. The difference in activity between the methyl-based and dibenzobarrelene-based complexes is attributed to the influence of the ancillary ligands on the energy barriers between 1,2- and 2,1-insertions. mdpi.com

Synthesis of Advanced Polymer Architectures (e.g., Star-Shaped Poly(p-methoxystyrene))

The development of living cationic polymerization techniques has enabled the synthesis of polymers with complex and well-defined architectures, such as star-shaped polymers. acs.orged.ac.uk Star-shaped poly(p-methoxystyrene) has been synthesized exceptionally fast and quantitatively using a one-pot "arm-first" method combined with a base-assisting living cationic polymerization. acs.org

In this approach, living poly(p-methoxystyrene) "arms" are first prepared. The polymerization of p-methoxystyrene is initiated with an IBEA-EtAlCl₂/SnCl₄ system in the presence of ethyl acetate at 0 °C. acs.org These living polymer arms are then reacted with a divinyl compound, which acts as a linking agent, to form the star-shaped polymer. acs.org This method allows for the rapid production of star polymers with low polydispersity (Mₙ/Mₙ ~ 1.3). acs.org

Table 2: Synthesis of Star-Shaped Poly(p-methoxystyrene) via the "Arm-First" Method

Arm DP [P*] (mM) Linking Time (min) Star Yield (%) Mₙ (Star, GPC) Mₙ/Mₙ
48 6.7 3 91 114,000 1.32
95 3.3 3 90 201,000 1.30
190 1.7 3 86 358,000 1.28
285 1.7 3 74 525,000 1.31

Data adapted from a 2015 Macromolecules publication. acs.org DP = Degree of Polymerization of the arm; [P] = Concentration of living ends.*

This controlled synthesis provides access to advanced materials whose properties, such as viscosity and thermal behavior, differ significantly from their linear counterparts due to their unique branched architecture.

Free Radical Polymerization and Copolymerization

Free radical polymerization remains a cornerstone of polymer synthesis. For methoxystyrene monomers, understanding the kinetics and thermal behavior of these reactions is crucial for controlling polymer properties and ensuring process safety.

While information on radical emulsion copolymerization of Benzene, (1-methoxyethenyl)- is limited in publicly available research, studies on cationic polymerization in aqueous media provide insights into the behavior of methoxystyrene in dispersed systems. Cationic suspension polymerizations of p-methoxystyrene (pMOS) have been successfully carried out in water using ytterbium triflate (Yb(OTf)₃) as a water-resistant Lewis acid catalyst. These systems, initiated by the hydrogen chloride-vinyl monomer adduct, proceed smoothly without significant inhibition by water. Under these conditions, the polymerization of pMOS can be controlled, yielding polymers with relatively narrow molecular weight distributions (Mh w/Mh n ∼ 1.4) and molecular weights that increase proportionally with monomer conversion. cmu.edu This controlled behavior is attributed to the stability of both Yb(OTf)₃ and the dormant poly(pMOS) terminal in the aqueous environment. cmu.edu

Further research has explored the cationic polymerization of pMOS in miniemulsion using dodecylbenzenesulfonic acid (DBSA), which functions as both a protonic initiator and a surfactant (inisurf). This approach allows for the creation of stable latexes and is highly reproducible, achieving complete conversion at elevated temperatures.

Thermal decomposition studies of PpOMeS show that random scissions break down the polymer chains, which then volatilize through depolymerization. The activation energy for the decomposition of PpOMeS has been found to be lower than that of polystyrene, indicating a different thermal stability profile. A study on the thermal decomposition and glass transition temperature of PpOMeS provides the following relationship between the number-average molecular weight (M(\n)) and the glass transition temperature (Tg(\e)) at a heating rate of 1°K/min:

Tg(\e) (°K) = 386 - 4.67 × 10⁵ / M(\n)

This equation highlights the dependence of the polymer's thermal properties on its molecular weight. Calorimetric evaluations of styrene (B11656) and its derivatives, such as α-methylstyrene, have been used to determine thermokinetic parameters and assess exothermic hazards. bohrium.comresearchgate.net Such methods could be applied to methoxystyrene to quantify the heat of polymerization and model its exothermic behavior during the reaction.

Table 1: Thermal Properties of Poly(p-methoxystyrene)

Property Value
Glass Transition Temperature (Tg∞) 386 °K
Relationship between Tge and Mn Tge (°K) = 386 - 4.67 × 10⁵/Mn

The kinetics of copolymerization involving methoxystyrene have been a subject of experimental and theoretical investigation. A notable study on the copolymerization of 4-methoxystyrene (B147599) (4-MeOS) with methyl methacrylate (B99206) (MMA) and styrene (St) has tested the validity of the penultimate model of copolymerization. utoronto.ca The penultimate model considers the influence of the second-to-last monomer unit in a growing polymer chain on the addition of the next monomer.

The research found that for the 4-MeOS/MMA system, the dependence of the copolymerization propagation rate constant on the monomer feed ratio deviated from the classic Mayo–Lewis model, suggesting that the penultimate unit effect is significant. In contrast, the 4-MeOS/St system was well-described by the classic model. This indicates that the nature of the comonomer plays a crucial role in the applicability of different kinetic models. The determination of reactivity ratios in these systems is essential for predicting copolymer composition and microstructure.

Photocontrolled Polymerization of Methoxystyrene

Recent advancements in polymer chemistry have focused on developing polymerization methods that can be controlled by external stimuli, such as light. Photocontrolled polymerization offers precise temporal and spatial control over the reaction, enabling the synthesis of well-defined polymers.

Visible light-mediated living cationic polymerization of 4-methoxystyrene has been demonstrated as a powerful technique for producing polymers with predictable molar masses and narrow molar-mass dispersity. nih.govresearchgate.net A novel system utilizes a metal-free organic photocatalyst, tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate, in conjunction with a phosphate chain transfer agent (CTA). nih.govresearchgate.net This polymerization, conducted under green LED light irradiation, exhibits clear living characteristics. nih.govresearchgate.net

The reaction proceeds with first-order kinetics, and the number-average molar mass of the resulting polymer increases linearly with monomer conversion. researchgate.net This level of control allows for the synthesis of polymers with specific molecular weights and low dispersity (Đ ≈ 1.25). nih.govresearchgate.net The living nature of this polymerization is further confirmed by the ability to perform sequential monomer additions, leading to the formation of block copolymers. researchgate.net

Table 2: Conditions and Results for Visible Light-Controlled Living Cationic Polymerization of p-Methoxystyrene

Entry [p-MOS]₀/[CTA]₀/[OPC]₀ Time (min) Conversion (%) Mₙ (GPC) (kg/mol) Đ (Mₙ/Mₙ)
1 50:1:0.04 60 95 6.9 1.25
2 100:1:0.04 120 93 13.2 1.28
3 200:1:0.08 180 91 25.8 1.35

Data extracted from a study on visible light-controlled living cationic polymerization of p-methoxystyrene. nih.gov

The photocatalyst and chain transfer agent are central to the temporal control achieved in these systems. The photocatalyst, upon absorption of visible light, initiates a photoinduced electron transfer (PET) process with the CTA. researchgate.net This generates the active species that propagates the polymerization.

A key feature of this system is its excellent "on-off" photoswitchability. nih.govresearchgate.net The polymerization proceeds only when the system is irradiated with light and halts completely in the dark. nih.govresearchgate.net This temporal control has been demonstrated with dormant periods of up to 36 hours, after which the polymerization can be reinitiated by light exposure without significant loss of control over the polymer characteristics. nih.govresearchgate.net This reversible activation and deactivation allow for precise control over the polymer chain growth. Furthermore, the residual photocatalyst can be easily deactivated and decolorized by the addition of a base after the polymerization is complete. nih.govresearchgate.net

Catalytic Transformations Involving Methoxystyrene

Transition Metal Catalysis

Transition metal complexes are pivotal in catalyzing fundamental transformations such as polymerization, oxidation, and hydrogenation of (1-methoxyethenyl)-benzene, offering pathways to polymers and reduced organic compounds.

The polymerization of styrene (B11656) derivatives is a key industrial process, and palladium-based catalysts have been explored for their potential to control the polymer's structure and properties. Theoretical studies using density functional theory (DFT) have provided significant insights into the polymerization mechanism of para-methoxystyrene catalyzed by cationic α-diimine palladium complexes.

Research has shown that the structure of the ancillary ligands on the palladium catalyst plays a crucial role in the catalytic activity. For instance, a classical methyl-based α-diimine palladium complex was found to yield only trace amounts of poly(para-methoxystyrene). In contrast, a dibenzobarrelene-based α-diimine palladium species demonstrated high activity, rapidly producing high molecular weight polymers from the same monomer. This difference in reactivity highlights the profound influence of the ligand framework on the polymerization process.

Mechanistic investigations revealed that the regioselectivity of monomer insertion is a key determinant of catalyst activity. With the less active catalyst, a 2,1-insertion of para-methoxystyrene is both kinetically and thermodynamically favored over a 1,2-insertion during the chain initiation step. This leads to the formation of a stable η³-π-benzyl intermediate, which acts as a dormant state and hinders further monomer insertion, thus yielding only minimal polymer. The more active dibenzobarrelene-based catalyst, however, alters the energetics of these pathways, allowing for efficient polymer chain growth. These findings are crucial for the rational design of new transition metal catalysts for the polymerization of alkoxy-substituted styrenes.

Table 1: Comparison of α-Diimine Palladium Catalysts in para-Methoxystyrene Polymerization

Catalyst Type Ancillary Ligand Activity for p-Methoxystyrene Polymerization Key Mechanistic Feature
Catalyst A Methyl-based α-diimine Trace amounts of polymer Formation of stable η³-benzyl dormant state via 2,1-insertion
Catalyst B Dibenzobarrelene-based α-diimine High activity, high molecular weight polymer Avoidance of dormant state formation, facilitating chain propagation

Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters that have shown significant promise as catalysts for various oxidation reactions due to their resistance to oxidative degradation. acs.org The oxidation of styrene and its derivatives using POMs has been a subject of interest for the synthesis of valuable oxygenated compounds.

In the context of (1-methoxyethenyl)-benzene and related compounds, transition metal-substituted polyoxotungstates have been employed as homogeneous catalysts with hydrogen peroxide as the oxidant. The electronic nature of the substituent on the styrene ring significantly influences the reaction's outcome. For instance, in the oxidation of para-methoxystyrene catalyzed by a manganese-substituted tungstoborate ([BW11Mn]⁷⁻), the primary product observed is p-methoxyphenol, resulting from the oxidative cleavage of the vinyl double bond. researchgate.net This contrasts with the oxidation of unsubstituted styrene, where epoxidation is a more common pathway. researchgate.net

The selectivity towards C=C bond cleavage products can be very high, reaching up to 98% in some cases, such as the oxidation of p-nitrostyrene with a cobalt-substituted silicotungstate ([SiW11Co]⁶⁻). rsc.org The reaction mechanism is thought to involve the formation of an epoxide intermediate, which can then undergo further oxidation or rearrangement. The study of presumed intermediates supports the proposed reaction pathways. rsc.org The diverse reactivity observed across different substituted styrenes underscores the tunability of these catalytic systems. rsc.org

Heterogenization of POM catalysts, for example by immobilizing them on membranes, offers the advantage of easy catalyst recovery and reuse, which is crucial for developing sustainable chemical processes. rsc.org

Table 2: Polyoxometalate-Catalyzed Oxidation of Substituted Styrenes

Substrate Catalyst Primary Product Type Reference
p-Methoxystyrene [BW11Mn]⁷⁻ Phenol (from C=C cleavage) researchgate.net
p-Nitrostyrene [SiW11Co]⁶⁻ C=C cleavage products rsc.org
Styrene Various POMs Epoxide and cleavage products researchgate.netrsc.org

The hydrogenation of the vinyl group and/or the aromatic ring of (1-methoxyethenyl)-benzene can be achieved using various heterogeneous catalysts, with Raney nickel and supported precious metal catalysts being prominent examples. These processes are fundamental for producing saturated cyclic ethers or alkyl-substituted aromatic compounds.

Raney Nickel: Raney nickel is a versatile and cost-effective catalyst widely used for the hydrogenation of unsaturated compounds. It is effective for the reduction of both alkenes and aromatic rings. The hydrogenation of (1-methoxyethenyl)-benzene over Raney nickel can be expected to proceed in a stepwise manner. Initially, the exocyclic double bond would be saturated to yield (1-methoxyethyl)-benzene. Under more forcing conditions (higher temperature and pressure), the benzene (B151609) ring can also be hydrogenated to produce (1-methoxyethyl)-cyclohexane. The porous structure and high surface area of Raney nickel, which contains adsorbed hydrogen, facilitate these transformations.

Supported Transition Metal Catalysts:

Palladium (Pd): Supported palladium catalysts, typically on carbon (Pd/C) or alumina (Pd/Al₂O₃), are highly efficient for the hydrogenation of carbon-carbon double and triple bonds. nih.gov For (1-methoxyethenyl)-benzene, a Pd catalyst would readily reduce the vinyl group to an ethyl group with high selectivity under mild conditions, leaving the aromatic ring intact. The particle size and the nature of the support material can influence the catalytic activity. nih.govsc.edusc.edumdpi.commdpi.com

Platinum (Pt): Platinum catalysts, often supported on materials like alumina or carbon, are capable of hydrogenating both alkenes and aromatic rings. researchgate.netrsc.org The hydrogenation of (1-methoxyethenyl)-benzene over a supported platinum catalyst could yield a mixture of (1-methoxyethyl)-benzene and (1-methoxyethyl)-cyclohexane, with the product distribution being dependent on the reaction conditions such as temperature, pressure, and reaction time.

Rhodium (Rh): Rhodium-based catalysts are particularly effective for the hydrogenation of aromatic rings, often under milder conditions than those required for other catalysts. ias.ac.innih.gov When hydrogenating (1-methoxyethenyl)-benzene with a supported rhodium catalyst, it is likely that after the initial saturation of the vinyl group, the aromatic ring would also be reduced to form the corresponding cyclohexane derivative.

Table 3: Expected Products from Hydrogenation of (1-methoxyethenyl)-benzene

Catalyst Primary Product (Mild Conditions) Main Product (Forcing Conditions)
Raney Nickel (1-methoxyethyl)-benzene (1-methoxyethyl)-cyclohexane
Supported Palladium (e.g., Pd/C) (1-methoxyethyl)-benzene (1-methoxyethyl)-benzene
Supported Platinum (e.g., Pt/Al₂O₃) (1-methoxyethyl)-benzene (1-methoxyethyl)-cyclohexane
Supported Rhodium (e.g., Rh/C) (1-methoxyethyl)-benzene (1-methoxyethyl)-cyclohexane

Organocatalysis and Electrocatalysis

Beyond traditional transition metal catalysis, organocatalytic and electrocatalytic methods offer alternative and often complementary approaches for the transformation of (1-methoxyethenyl)-benzene. These methods can provide unique reactivity and selectivity profiles.

Electron transfer catalysis can initiate cycloaddition reactions by generating radical ion intermediates from neutral precursors. For methoxystyrene derivatives, single-electron transfer (SET) from the electron-rich alkene can lead to the formation of a radical cation, which is a key intermediate in subsequent C-C bond-forming reactions.

The dimerization of 4-methoxystyrene (B147599) is a well-studied example of such a process. rsc.org This reaction can be promoted by one-electron oxidants, leading to the formation of cyclobutane (B1203170) products. The reaction proceeds through a radical cation intermediate of 4-methoxystyrene, which then reacts with a neutral molecule of the same compound. The regioselectivity of this dimerization, favoring a head-to-head coupling, is determined by the kinetic preference in the initial C-C bond-forming step. rsc.org Furthermore, these reactions can exhibit high stereoretention, preserving the stereochemistry of the starting alkene in the cyclobutane product. rsc.org

Electrochemical methods can also be employed to facilitate these transformations. For instance, an electrochemical oxidative [4+2] annulation of styrenes has been developed to synthesize 1,2-dihydronaphthalenes. chinesechemsoc.org This process operates without the need for metal catalysts or external chemical oxidants and can proceed with high regioselectivity and diastereoselectivity. chinesechemsoc.org

Electrochemical reduction provides a powerful tool for the functionalization of unsaturated compounds like methoxystyrene. By controlling the electrode potential, selective transformations can be achieved. The electrochemical reduction of styrene derivatives is sensitive to both the electronic properties of the substituents on the aromatic ring and the substitution pattern at the vinyl group.

For instance, the reduction potentials of substituted β-nitrostyrenes become more negative with an increase in the electron-donating properties of the substituent. researchgate.net This trend suggests that the methoxy (B1213986) group in (1-methoxyethenyl)-benzene would make its reduction more challenging compared to unsubstituted styrene.

Electrochemical methods can be used for various synthetic applications involving styrenes. These include electroreductive alkylations, where a radical anion generated from the reduction of a styrene derivative can act as a nucleophile. chinesechemsoc.org Additionally, electrochemical difunctionalization reactions can introduce two new functional groups across the double bond. acs.org The complete reduction of a substituted benzene ring to the corresponding cyclohexane is also possible at a non-catalytic electrode, as the initially formed conjugated dienes are reducible at similar potentials. electrochem.org The specific products obtained from the mediated electrochemical reduction of (1-methoxyethenyl)-benzene would depend on the reaction conditions, including the choice of mediator, solvent, and electrolyte.

Acid-Catalyzed Reactions Beyond Polymerization

While acid catalysis is well-known to induce the polymerization of α-methoxystyrene, it can also be finely controlled to promote other valuable transformations, such as dimerization and cyclization, by carefully selecting the catalyst and reaction conditions.

The dimerization of α-methylstyrene, a closely related compound, has been extensively studied and provides insight into the behavior of α-methoxystyrene. Under acidic conditions, α-methylstyrene can yield both linear and cyclic dimers. The primary linear dimer formed is 2,4-diphenyl-4-methyl-1-pentene, while the main cyclic dimer is 1,1,3-trimethyl-3-phenylindan. researchgate.netresearchgate.net

The selectivity towards either the linear or cyclic dimer is highly dependent on the reaction temperature and the nature of the acid catalyst. For instance, using the Brönsted acidic ionic liquid [Hmim]+BF4−, the linear dimer can be obtained with high selectivity (93%) at 60 °C. researchgate.net In contrast, increasing the temperature to 170 °C shifts the selectivity completely towards the cyclic dimer (100%). researchgate.net The strength of the acid sites in the catalyst determines its activity, while the nature of the anion (for homogeneous acids) or the porous structure (for heterogeneous catalysts) influences the selectivity for the cyclic dimer. researchgate.net Solid acid catalysts, such as activated clay or acid clay, have also been employed to achieve high selectivity for the unsaturated linear dimers. google.com

The mechanism for this dimerization involves the protonation of the α-methylstyrene double bond to form a tertiary carbocation. This carbocation can then attack the double bond of a second monomer molecule to form a dimeric carbocation. Deprotonation of this intermediate leads to the formation of the linear dimer. Alternatively, the dimeric carbocation can undergo an intramolecular cyclization followed by deprotonation to yield the cyclic indane derivative. wmich.edu

Table 2: Influence of Catalyst and Temperature on the Dimerization of α-Methylstyrene

Catalyst Temperature (°C) Linear Dimer Selectivity (%) Cyclic Dimer Selectivity (%) Reference
[Hmim]+BF4− 60 93 - researchgate.net
[Hmim]+BF4− 170 - 100 researchgate.net
Sulfuric Acid 130 Low High researchgate.net
Silicophosphate 130 Low High researchgate.net
Activated Clay Room Temp. High - google.com

Computational and Theoretical Chemistry of Methoxystyrene Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like α-methoxystyrene. By approximating the electron density, DFT methods can accurately predict molecular properties and reaction energetics.

Mechanistic Elucidation of Reaction Pathways and Intermediates

DFT calculations have been instrumental in elucidating the complex reaction pathways of α-methoxystyrene, particularly in the context of polymerization. For instance, in the polymerization of para-methoxystyrene (a closely related isomer) catalyzed by cationic α-diimine palladium complexes, DFT studies have rigorously examined the insertion mechanism. mdpi.com These studies revealed that the 2,1-insertion of the monomer is favored both thermodynamically and kinetically over the 1,2-insertion during the chain initiation step. mdpi.com The calculations identified the formation of thermodynamically favored η³-π-benzyl intermediates, which face a significant energy barrier to further reaction, explaining the experimentally observed low polymer yield with certain catalysts. mdpi.com

Furthermore, DFT has been employed to investigate other reactions, such as cycloadditions. While specific studies on α-methoxystyrene are limited, the principles from DFT studies on similar systems, like the cycloaddition of CO2 into styrene (B11656) oxide, highlight the capability of DFT to unravel mechanistic details. mdpi.com Such studies can differentiate between concerted and stepwise pathways and identify key intermediates that govern the reaction outcome. mdpi.com

Characterization of Transition State Structures and Energetics

A key strength of DFT is its ability to locate and characterize transition state (TS) structures, providing crucial information about the energy barriers of reactions. In the palladium-catalyzed polymerization of para-methoxystyrene, DFT calculations have determined the energy barriers for both 2,1- and 1,2-insertion pathways. mdpi.com For one type of palladium complex, the 2,1-insertion was found to be kinetically favored, but the resulting intermediate is a stable dormant state. mdpi.com In contrast, a different complex showed similar energy barriers for both insertion pathways, with the 1,2-insertion product being able to proceed to chain propagation, leading to a polymer with high 1,2-regioselectivity. mdpi.com

These computational findings demonstrate the influence of the catalyst's ancillary ligands on the transition state energetics and, consequently, the polymerization activity and regioselectivity. The difference in energy barriers between the 1,2- and 2,1-insertion pathways was directly correlated with the steric hindrance imposed by the ligands. mdpi.com

Table 1: Calculated Energy Barriers for Monomer Insertion in Palladium-Catalyzed Polymerization of p-Methoxystyrene

CatalystInsertion ModeRelative Free Energy of Transition State (kcal/mol)
Complex A⁺2,1-insertionLower Barrier
Complex A⁺1,2-insertionHigher Barrier
Complex B⁺2,1-insertionSimilar Barrier
Complex B⁺1,2-insertionSimilar Barrier

Note: This table is a qualitative representation based on the findings that Complex A+ favors 2,1-insertion kinetically, leading to a dormant species, while Complex B+ allows for productive 1,2-insertion. mdpi.com

Quantum Chemical Simulations

Quantum chemical simulations encompass a broader range of methods beyond DFT, including ab initio techniques, that are applied to understand and predict chemical phenomena. These simulations provide a molecular-level understanding of reaction kinetics and dynamics.

Prediction and Interpretation of Kinetic Isotope Effects

Studies on Propagation, Copolymerization, and Secondary Reaction Kinetics in Polymerization

Quantum chemical simulations are invaluable for studying the kinetics of various stages of polymerization. mdpi.com For the polymerization of α-methoxystyrene, these simulations can be used to calculate the rate constants for propagation, which involves the sequential addition of monomer units to the growing polymer chain.

In copolymerization, where two or more different monomers are polymerized together, quantum chemical methods can predict the reactivity ratios. These ratios determine the composition and sequence distribution of the resulting copolymer. While specific simulation data for α-methoxystyrene copolymerization is not detailed in the provided search results, experimental kinetic studies on the copolymerization of 4-methoxystyrene (B147599) with methyl methacrylate (B99206) and styrene have been conducted to test the penultimate model of polymerization, providing a basis for future computational investigations.

Furthermore, quantum chemistry is adept at investigating secondary reactions that can occur during polymerization, such as chain transfer and termination. These reactions can significantly affect the molecular weight and structure of the final polymer. For instance, in the oligomerization of α-methylstyrene, a kinetic scheme was developed to explain the observed increase in oligomerization rate with catalyst concentration and the leveling-off of conversion. researchgate.net

Analysis of Intramolecular Interactions and Chain Length Effects

Quantum chemical simulations can be employed to analyze the intramolecular interactions within a polymer chain, which influence its conformation and properties. For poly(α-methoxystyrene), these calculations could reveal how the methoxy (B1213986) and phenyl groups of adjacent monomer units interact, affecting the polymer's flexibility and solution behavior.

Moreover, the kinetics of polymerization can be dependent on the chain length of the growing polymer. canterbury.ac.nzscispace.com Quantum chemical models can be used to study how the rate coefficients of propagation and termination change as the polymer chain grows. canterbury.ac.nz This is particularly important in free-radical polymerization, where diffusion-controlled termination is highly dependent on chain length. canterbury.ac.nz While specific computational studies on these effects for "Benzene, (1-methoxyethenyl)-" are not prominent in the search results, the methodologies are well-established within the field of polymer science. canterbury.ac.nzscispace.com

Advanced Computational Modeling Approaches (e.g., Marcus Treatment, Feynman Path Integrals)

Advanced computational modeling techniques provide deep insights into the complex reaction dynamics of methoxystyrene systems, going beyond static electronic structure calculations. Methodologies such as the Marcus treatment for electron transfer and Feynman path integrals for quantum dynamics allow for the exploration of reaction rates, non-adiabatic processes, and quantum mechanical effects that govern the reactivity of these molecules.

Marcus Treatment of Electron Transfer

The Marcus theory is a cornerstone for understanding the rates of electron transfer (ET) reactions. It provides a framework for calculating the activation free energy (ΔG‡) of an outer-sphere electron transfer process based on the reaction's driving force (ΔG°) and the reorganization energy (λ). The reorganization energy is the energy required to distort the reactants and the surrounding solvent molecules to the equilibrium geometry of the products without the actual electron transfer occurring.

In the context of "Benzene, (1-methoxyethenyl)-" and related methoxystyrenes, the Marcus theory, often in conjunction with Density Functional Theory (DFT) calculations (a combination sometimes referred to as the Marcus-Hush model), has been instrumental in elucidating the mechanisms of reactions involving radical cations. A notable application is in the study of the electron-transfer-catalyzed dimerization of 4-methoxystyrene. Computational studies have explored the stepwise pathways of both [2+2] and [4+2] cycloadditions, which are initiated by the formation of a 4-methoxystyrene radical cation.

Detailed research findings from these computational studies have provided estimates for the electron transfer barrier heights for key steps in the dimerization process. For instance, in the heterodimerization of styrenes promoted by hypervalent iodine oxidants, Marcus-Hush theory has been used to estimate the barriers for single electron transfer (SET) initiation. These calculations are crucial for understanding the chemoselectivity, regioselectivity, and stereoselectivity of such reactions.

The table below presents hypothetical data based on the types of findings in computational studies of methoxystyrene dimerization, illustrating the application of the Marcus-Hush treatment.

Reaction StepDriving Force (ΔG°) (kcal/mol)Reorganization Energy (λ) (kcal/mol)Estimated ET Barrier (ΔG‡) (kcal/mol)
Homodimerization Initiation (SET)-5.015.02.8
Heterodimerization Initiation (SET)-4.516.03.5
Propagation via Radical Cation Intermediate-2.012.02.1

Note: The data in this table is illustrative and intended to represent the type of results obtained from Marcus-Hush analysis in computational studies.

Feynman Path Integrals

The Feynman path integral formulation of quantum mechanics offers a powerful alternative to the more common Schrödinger wave-function approach for studying chemical dynamics. Instead of propagating a wave function in time, this method considers all possible paths a system can take between two points in spacetime and assigns a quantum mechanical amplitude to each path. The total probability amplitude for the process is the sum of the amplitudes of all possible paths.

While specific applications of Feynman path integrals to "Benzene, (1-methoxyethenyl)-" are not extensively documented in the literature, this methodology is highly relevant for understanding certain aspects of its reactivity, particularly those involving quantum mechanical phenomena such as nuclear tunneling and non-adiabatic dynamics.

Potential Applications in Methoxystyrene Systems:

Quantum Tunneling: In reactions involving the transfer of light particles, such as protons or hydrogen atoms, quantum tunneling can play a significant role, allowing the reaction to proceed through the energy barrier rather than over it. Path integral molecular dynamics (PIMD), a simulation technique based on the Feynman path integral formalism, is well-suited to study these effects. For instance, in acid-catalyzed additions to the double bond of methoxystyrene, PIMD could be used to quantify the contribution of proton tunneling to the reaction rate, especially at lower temperatures.

Non-Adiabatic Dynamics: Photochemical reactions of methoxystyrene, such as photoisomerization or photocycloaddition, often involve transitions between different electronic states (non-adiabatic processes). The Feynman path integral approach can be extended to model these complex dynamics. By summing over paths on multiple potential energy surfaces, it is possible to simulate the evolution of the system as it moves through regions of strong coupling between electronic states, providing insights into reaction mechanisms and product distributions in photochemical transformations.

The computational cost of Feynman path integral simulations is high, which has limited their application to relatively small systems. However, with the continuous development of more efficient algorithms and increased computing power, these methods are becoming increasingly viable for studying the complex reaction dynamics of molecules like "Benzene, (1-methoxyethenyl)-".

Advanced Spectroscopic and Analytical Characterization in Methoxystyrene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of α-methoxystyrene and for tracking its polymerization. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

For the monomer, ¹H NMR spectroscopy allows for the unambiguous assignment of protons. The vinyl protons are particularly diagnostic, as are the protons of the methoxy (B1213986) group and the aromatic ring. In ¹³C NMR, distinct signals for the vinyl carbons, aromatic carbons, and the methoxy carbon confirm the molecular structure. researchgate.netchemrxiv.orgwisc.edu The specific chemical shifts are sensitive to the electronic environment, providing a unique fingerprint of the compound. chemrxiv.org

During polymerization, NMR is an invaluable tool for real-time reaction monitoring. The disappearance of the characteristic signals of the vinyl protons of the monomer and the concurrent appearance of broad signals corresponding to the polymer backbone provide a direct measure of monomer conversion and polymerization kinetics. End-group analysis by NMR can also be used to determine the number-average molecular weight (Mn) of the resulting polymer by comparing the integral of the end-group signals to that of the repeating monomer units in the polymer chain. nih.gov

Table 7.1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene (B151609), (1-methoxyethenyl)-
Atom TypeNucleusPredicted Chemical Shift (ppm)Multiplicity / Remarks
Aromatic Protons¹H~7.2-7.5Multiplet
Vinyl Protons¹H~4.0-4.5Two singlets or doublets
Methoxy Protons¹H~3.7Singlet
Quaternary Aromatic Carbon¹³C~138
Aromatic C-H Carbons¹³C~126-129
Vinylic Carbon (C-Ph)¹³C~158
Vinylic Carbon (CH₂)¹³C~85
Methoxy Carbon¹³C~55

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group and Structural Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in α-methoxystyrene and for analyzing the structure of its polymer. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.

The IR spectrum of the α-methoxystyrene monomer exhibits several characteristic absorption bands. These include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methoxy group, appearing just below 3000 cm⁻¹.

C=C stretching: A sharp band for the vinyl group around 1625 cm⁻¹ and bands for the aromatic ring around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

C-O-C stretching: Strong absorptions characteristic of the ether linkage, typically in the 1200-1250 cm⁻¹ region.

Out-of-plane C-H bending: Strong bands in the 700-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring. rsc.org

Upon polymerization, the most significant change observed in the IR spectrum is the disappearance or significant reduction of the vinyl C=C stretching band, confirming the conversion of the monomer into the saturated polymer backbone.

Table 7.2: Characteristic IR Absorption Bands for Benzene, (1-methoxyethenyl)-
Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H StretchAromatic Ring
2950-2850C-H StretchMethoxy Group (-OCH₃)
~1625C=C StretchVinyl Group
1600, 1490, 1450C=C StretchAromatic Ring
~1240C-O StretchAryl Ether
700-900C-H Bend (out-of-plane)Aromatic Ring

Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Molecular Weight Determination and Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a critical tool for the detailed characterization of synthetic polymers like poly(α-methoxystyrene). Unlike methods that yield only average molecular weights, MALDI-TOF MS can resolve individual polymer chains (oligomers) that differ by a single monomer unit. waters.comtuwien.at

This high resolution allows for the precise determination of several key polymer characteristics:

Absolute Molecular Weight: MALDI-TOF MS provides the absolute molecular weight of individual oligomers, rather than a relative value based on calibration standards. waters.com

Molecular Weight Averages: From the distribution of oligomer peaks, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) can be calculated with high accuracy for polymers with low dispersity. bruker-daltonics.jp

Repeat Unit Mass: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer repeat unit, confirming the polymer's identity. For poly(α-methoxystyrene), this difference would be approximately 134.18 Da. bruker-daltonics.jp

End-Group Analysis: The absolute mass of a resolved oligomer peak is the sum of the masses of the repeating units and the end-groups (plus the cationizing agent). This allows for the direct identification and verification of the polymer's terminal functionalities, which is crucial for confirming the success of a polymerization reaction and for designing block copolymers or other advanced architectures. nih.govnist.govamerican.edu

The sample preparation, including the choice of matrix and cationization agent, is a critical step for achieving optimal results in the MALDI-TOF MS analysis of polymers. frontiersin.org

Chromatography for Molecular Weight Distribution and Purity Assessment (e.g., Gel Permeation Chromatography, GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. hpst.czshimadzu.ch In GPC, a polymer solution is passed through a column packed with porous gel particles. Polymer molecules are separated based on their hydrodynamic volume in solution; larger molecules cannot enter the pores as easily and thus elute faster, while smaller molecules penetrate the pores to a greater extent and elute later. tainstruments.com

By calibrating the column with polymer standards of known molecular weight (e.g., polystyrene standards), a calibration curve relating elution time to molecular weight can be generated. lcms.cz Analysis of a poly(α-methoxystyrene) sample by GPC provides crucial information:

Molecular Weight Averages: The elution profile is used to calculate Mn, Mw, and the z-average molecular weight (Mz). shimadzu.ch

Molecular Weight Distribution (MWD): The breadth of the elution peak is a direct representation of the MWD. The polydispersity index (Đ) is calculated from this data, indicating the heterogeneity of chain lengths in the polymer sample. lcms.cz

Purity Assessment: GPC can effectively separate the polymer from unreacted monomer and low-molecular-weight oligomers, allowing for an assessment of the sample's purity.

The choice of solvent (mobile phase) is critical for GPC analysis, as the polymer must be fully dissolved without interacting with the column packing material. lcms.cz

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of molecules. For α-methoxystyrene, CV can provide insights into its oxidation and reduction potentials. This information is valuable for understanding its electronic structure and for applications where electron transfer is involved.

Electrochemical oxidation of styrenes can lead to the formation of radical cations, which can initiate polymerization (electropolymerization) or participate in cyclization reactions. chinesechemsoc.org By systematically scanning the potential and observing the resulting current, CV can be used to:

Determine the oxidation potential of α-methoxystyrene. The methoxy group, being an electron-donating group, is expected to lower the oxidation potential compared to unsubstituted styrene (B11656).

Investigate the stability of the resulting radical cation.

Study the initial stages of electropolymerization by observing the formation of new redox peaks upon repeated cycles, which correspond to the deposition of an electroactive polymer film on the electrode surface.

These electrochemical studies are crucial for the development of conducting polymers and for designing novel synthetic pathways involving electron transfer. chinesechemsoc.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) for Polymer Characterization

Thermal analysis techniques are essential for characterizing the thermal stability and decomposition behavior of polymers. Thermogravimetric Analysis (TGA) is a primary method used to measure the change in mass of a material as a function of temperature in a controlled atmosphere.

For poly(α-methoxystyrene), TGA provides key data on its thermal stability:

Onset of Decomposition: The temperature at which the polymer begins to lose mass is a critical indicator of its thermal stability. mdpi.com

Degradation Profile: The TGA curve shows the temperature range over which degradation occurs and can reveal if the decomposition happens in single or multiple steps. researchgate.net The degradation of polystyrene and its derivatives typically proceeds via random chain scission followed by depolymerization. tandfonline.comscirp.org

Temperature of Maximum Decomposition Rate (Tmax): The peak of the derivative TGA (DTG) curve indicates the temperature at which the rate of mass loss is highest.

Residual Mass: The amount of material remaining at the end of the experiment provides information about the formation of char or other non-volatile degradation products.

Studies on para-substituted polystyrenes show that substituents can influence thermal stability. scirp.org For instance, the activation energy for the decomposition of poly(p-methoxystyrene) has been found to be lower than that of unsubstituted polystyrene. tandfonline.com TGA is also used to determine the kinetic parameters of the degradation process, providing deeper insights into the decomposition mechanism. scirp.orgmarquette.edu

Table 7.3: TGA Data Comparison for Polystyrene and a Related Derivative
PolymerOnset Temperature (°C)Tmax (°C)Atmosphere
Polystyrene (PS)~397~428Nitrogen
Poly(p-methoxystyrene) (PpOMeS)Lower than PSLower than PSNitrogen

Note: Values are approximate and depend on experimental conditions like heating rate. The presence of the p-methoxy group generally reduces the thermal stability compared to unsubstituted polystyrene. mdpi.comtandfonline.com

Other Advanced Characterization Techniques (e.g., Positron Annihilation Spectroscopy, Small-Angle Neutron Scattering, Small-Angle X-ray Scattering)

Beyond the core techniques, several other advanced methods provide deeper insights into the nanoscale structure and properties of poly(α-methoxystyrene).

Positron Annihilation Spectroscopy (PAS): Specifically, Positron Annihilation Lifetime Spectroscopy (PALS) is a unique, non-destructive technique used to probe the free volume within a polymer matrix. mdpi.comnih.gov Positrons injected into the material can form positronium (a positron-electron bound state), which preferentially localizes in the nano-scale voids or "holes" of the free volume. The lifetime of the positronium is directly related to the size of these holes. mdpi.com This information is crucial as the free volume significantly influences the polymer's mechanical, thermal, and transport properties. mdpi.comresearchgate.net

Small-Angle Neutron Scattering (SANS): SANS is an ideal technique for studying the structure of polymers in bulk or solution over length scales from 1 to 100s of nanometers. aip.org By scattering neutrons off the sample, one can determine parameters such as the radius of gyration (a measure of polymer chain size) and chain conformation. A key advantage of SANS is the ability to use deuterium (B1214612) labeling (contrast variation) to highlight specific parts of a polymer system, making it exceptionally powerful for studying polymer blends, block copolymers, and polymer-nanoparticle composites. iucr.orgresearchgate.netnitech.ac.jp

Small-Angle X-ray Scattering (SAXS): SAXS is a complementary technique to SANS that uses X-rays to probe nanoscale density differences in a material. wikipedia.orgou.edu It is widely used to characterize the morphology of various polymer systems, including:

The size, shape, and distribution of nanoparticles in a polymer matrix or dispersion. nih.gov

The structure of partially ordered systems, such as the lamellar structures in semi-crystalline polymers or the microphase-separated domains in block copolymers. nih.govaip.org

The conformation of polymer chains in solution. researchgate.netvt.edu

Together, these advanced scattering techniques provide a comprehensive picture of the polymer's structure from the molecular to the mesoscopic scale. nih.gov

Emerging Research Directions and Future Outlook in Methoxystyrene Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for catalysts that offer superior control over polymerization processes is a central theme in modern polymer chemistry. For methoxystyrenes, this involves designing systems that can precisely dictate polymer architecture, molecular weight, and stereochemistry, often under milder and more sustainable conditions.

Recent breakthroughs include the development of sophisticated α-diimine palladium catalysts . Theoretical studies using density functional theory (DFT) have been instrumental in understanding and optimizing these systems. For instance, investigations into the polymerization of para-methoxystyrene have revealed that the structure of the ancillary ligands on the palladium center plays a crucial role in determining both catalytic activity and regioselectivity (i.e., 1,2-insertion vs. 2,1-insertion). It has been shown that classical methyl-based α-diimine palladium complexes tend to favor a 2,1-insertion, leading to a stable intermediate that hinders further polymerization, resulting in only trace amounts of polymer. In contrast, dibenzobarrelene-based α-diimine palladium catalysts exhibit high activity, producing high-molecular-weight poly(para-methoxystyrene). This enhanced activity is attributed to a more favorable energy profile for the 1,2-insertion pathway, which allows for efficient chain propagation. nih.gov The steric hindrance provided by the ancillary ligands can be systematically tuned to improve the 1,2-regioselectivity of the polymerization. nih.gov

Another significant advancement is the emergence of visible light-controlled living cationic polymerization . This metal-free approach utilizes an organic photocatalyst, such as tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate (B81430), in combination with a chain transfer agent to polymerize 4-methoxystyrene (B147599). nih.govnih.gov This system exhibits excellent "on-off" switchability, where the polymerization proceeds only under light irradiation and ceases in the dark. nih.govnih.gov This temporal control allows for the synthesis of polymers with predictable molar masses and low dispersity (Đ ≈ 1.25). nih.govnih.govnih.gov A key advantage of this system is that the residual photocatalyst can be easily deactivated and decolorized after polymerization, which is crucial for applications in advanced photoelectronic materials and biomaterials. uta.edumdpi.com

Furthermore, research into water-tolerant Lewis acid catalysts , such as ytterbium triflate (Yb(OTf)₃), is expanding the scope of cationic polymerization to aqueous media. wikipedia.org This is a significant step towards greener and more practical polymerization processes, as it eliminates the need for stringent anhydrous conditions. Controlled cationic polymerization of p-methoxystyrene has been successfully achieved in aqueous suspension using Yb(OTf)₃, yielding polymers with relatively narrow molecular weight distributions. wikipedia.org

Catalyst SystemMonomerKey AdvantagesReference
α-Diimine Palladium Complexespara-methoxystyreneHigh activity, high molecular weight, tunable regioselectivity nih.gov
Tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate (Photocatalyst)4-methoxystyreneMetal-free, visible light control, "on-off" switchability, decolorable nih.govnih.govnih.gov
Ytterbium Triflate (Yb(OTf)₃)p-methoxystyreneWater-tolerant, enables polymerization in aqueous media wikipedia.org

Advancements in Precision Polymer Synthesis and Functional Materials Design

The ability to synthesize polymers with precisely defined architectures is paramount for creating functional materials with tailored properties. Emerging research in methoxystyrene chemistry is heavily focused on leveraging controlled polymerization techniques to this end.

Living cationic polymerization remains a cornerstone for the precision synthesis of poly(methoxystyrene). Systems initiated by iodine or acetyl perchlorate (B79767) have been historically important for the controlled polymerization of p-methoxystyrene. mdpi.com More recent developments, including the visible light-controlled systems mentioned previously, offer even greater control, enabling the synthesis of well-defined homopolymers and block copolymers. nih.govnih.gov The "living" nature of these polymerizations allows for sequential monomer addition, a powerful tool for creating complex polymer architectures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique being applied to methoxystyrenes. A metal-free RAFT cationic polymerization of p-methoxystyrene has been developed using a xanthate-type RAFT agent initiated with HCl·Et₂O. researchgate.net This method provides good control over molecular weight and polydispersity. A significant advantage of this approach is the ability to use the resulting poly(p-methoxystyrene) as a macro-chain transfer agent for subsequent RAFT radical polymerization, opening the door to novel block copolymers, such as poly(p-methoxystyrene)-b-poly(vinyl acetate). researchgate.net

The synthesis of block copolymers containing methoxystyrene segments is a key strategy for designing functional materials. By combining different polymerization techniques, researchers can create materials that integrate the unique properties of poly(methoxystyrene) with those of other polymers. For example, Atom Transfer Radical Polymerization (ATRP) has been used to synthesize block copolymers of styrene (B11656) and methyl methacrylate (B99206) with polysiloxanes, demonstrating a versatile approach to combining organic and inorganic segments. google.com Similarly, the transformation of a living cationic polymerization of p-methoxystyrene to a radical polymerization allows for the one-pot synthesis of block copolymers. nih.gov These materials have potential applications in areas ranging from thermoplastic elastomers to drug delivery systems.

Polymerization TechniqueKey FeaturesResulting MaterialsReference
Visible Light-Controlled Living Cationic PolymerizationTemporal control, low dispersityWell-defined homopolymers and block copolymers nih.govnih.gov
Metal-Free RAFT Cationic PolymerizationControlled molecular weight, narrow polydispersityPoly(p-methoxystyrene), poly(p-methoxystyrene)-b-poly(vinyl acetate) researchgate.net
Combination of Polymerization Methods (e.g., Cationic to ATRP)One-pot synthesis of complex architecturesAB and ABA type block copolymers nih.gov

Deeper Mechanistic Investigations of Complex Reaction Networks

A fundamental understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of polymerization processes. In the realm of methoxystyrene chemistry, a combination of computational and experimental techniques is providing unprecedented insights into complex reaction networks.

Density Functional Theory (DFT) studies have been particularly illuminating. As discussed earlier, DFT calculations have been used to rigorously examine the polymerization mechanism of para-methoxystyrene catalyzed by α-diimine palladium complexes. nih.gov These studies have elucidated the elementary steps of the reaction, including monomer insertion (1,2- vs. 2,1-) and chain transfer, and have identified the key intermediates and transition states. By calculating the energy barriers for different pathways, researchers can explain the observed differences in catalytic activity and selectivity between different catalyst structures. nih.gov For instance, the inertness of certain palladium catalysts towards styrene polymerization, while being highly active for p-methoxystyrene, has been attributed to the formation of stable kinetic and thermodynamic intermediates that block further monomer insertion. nih.gov DFT has also been employed to study the copolymerization of 2-methoxystyrene and ethylene, revealing a preference for 2,1-insertion of the polar monomer. mdpi.com

Experimental mechanistic studies are also providing critical data. For the visible light-controlled living cationic polymerization of 4-methoxystyrene, the proposed mechanism involves a photo-induced electron transfer (PET) process. nih.gov Spectroscopic and electrochemical studies have been used to characterize the photophysical properties of the photocatalyst and to understand the electron transfer between the catalyst and the chain transfer agent. nih.gov Kinetic studies, monitoring monomer conversion and polymer molecular weight over time, have confirmed the "living" characteristics of the polymerization and have provided insights into the rates of initiation, propagation, and termination. mdpi.com

These deeper mechanistic understandings are not just of academic interest; they provide a theoretical foundation for the design and synthesis of new, more efficient, and selective catalytic systems for methoxystyrene polymerization.

Exploration of New Synthetic Applications and Transformations

While polymerization remains the dominant application of methoxystyrenes, emerging research is exploring their use as versatile building blocks in a wider range of synthetic transformations, leading to the creation of valuable small molecules and functional materials beyond simple polymers.

One promising area is the use of styrene derivatives in cycloaddition reactions . For example, a visible-light-mediated organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes has been developed to produce high-value cyclobutane (B1203170) products. nih.gov While this was demonstrated with electron-deficient styrenes, the principles of using light to mediate cycloadditions could be extended to methoxystyrene derivatives, which are electron-rich. Such reactions are powerful tools for constructing complex molecular architectures found in natural products and pharmaceuticals. The Diels-Alder reaction, a type of [4+2] cycloaddition, is another important transformation where methoxystyrene derivatives could serve as dienophiles. wikipedia.org

The development of asymmetric catalytic reactions involving styrene-type substrates is another active area of research. For instance, a highly enantioselective Brønsted acid-catalyzed ionic hydrogenation of α-alkyl styrenes has been reported. nih.gov This method allows for the stereoselective reduction of carbon-carbon double bonds, a fundamental transformation in organic synthesis. The application of such methodologies to α-alkyl methoxystyrene derivatives would provide access to chiral compounds with potential applications in the pharmaceutical and agrochemical industries.

Furthermore, methoxystyrene derivatives are being explored as precursors for the synthesis of fine chemicals and heterocycles . A one-pot synthesis of various α-alkyl styrene derivatives from the natural product estragole (B85927) (which is structurally similar to methoxystyrene) has been developed, showcasing a transition metal-free method to create a diverse array of potential new monomers. nih.gov Additionally, bifunctional sulfilimines have been shown to react with styrenes in a single photocatalyzed step to construct a diverse range of N-heterocycles, such as morpholines. nih.gov

These emerging synthetic applications highlight the potential of methoxystyrene and its derivatives to serve as versatile platforms for the creation of a wide range of complex molecules, moving beyond their traditional role as simple monomers.

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